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molecular formula C7H7FN2O2 B7862543 3-fluoro-N-methyl-2-nitroaniline

3-fluoro-N-methyl-2-nitroaniline

Cat. No. B7862543
M. Wt: 170.14 g/mol
InChI Key: JBYOOHVCUSDDCE-UHFFFAOYSA-N
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Patent
US08940889B2

Procedure details

A methanol solution of 40% methyl amine (12.2 mL, 119 mmol) was added dropwise to a methanol solution (39.5 mL) of 2,6-difluoronitrobenzene (7.90 g, 49.7 mmol) under ice cooling, and the mixture was stirred at the same temperature for 0.5 hours, and then stirred at room temperature for 3 hours. The reaction solution was poured into ice water, and precipitated crystals were collected by filtration and washed with water. The resulting crystals were dried at 50° C., thereby obtaining 7.84 g of a red, powdery target compound (yield: 93%).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
39.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6](F)[C:5]=1[N+:11]([O-:13])=[O:12]>CO>[F:3][C:4]1[C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:7]=[CH:8][CH:9]=1)[NH:2][CH3:1]

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
12.2 mL
Type
reactant
Smiles
CN
Name
Quantity
7.9 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)[N+](=O)[O-]
Name
Quantity
39.5 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The resulting crystals were dried at 50° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC=1C(=C(NC)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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